molecular formula C6H10F3NO B6600982 rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis CAS No. 2759744-94-8

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis

Cat. No.: B6600982
CAS No.: 2759744-94-8
M. Wt: 169.14 g/mol
InChI Key: LUYKBSSNEFAOBI-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-[(2R,3R)-2-(Trifluoromethyl)oxolan-3-yl]methanamine, cis is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and an aminomethyl (-CH₂NH₂) group at the 3-position. The stereochemistry is defined by the (2R,3R) configuration, rendering it a cis-diastereomer. This compound is typically isolated as a hydrochloride salt to enhance stability and solubility.

Properties

IUPAC Name

[(2S,3S)-2-(trifluoromethyl)oxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h4-5H,1-3,10H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYKBSSNEFAOBI-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@@H]1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation Followed by Cyclization

A flow-based trifluoromethylation strategy (Fig. 1a) employs cesium fluoride (CsF) and organic precursors to generate N-trifluoromethyl intermediates. For example, a malic acid derivative can undergo catalytic hydrogenation to form a diol, which is then trifluoromethylated under flow conditions. Subsequent cyclization with a nitrile-containing amine precursor yields the oxolane ring.

Key Data :

StepConditionsYieldSource
TrifluoromethylationCsF, flow reactor, 40°C, 20 min89%
CyclizationH₂ (50 psi), Pd/C, EtOH, 24 h78%

Epoxide Ring-Opening Strategy

An epoxide intermediate (Fig. 1b) derived from trifluoromethyl ketone undergoes nucleophilic attack by an ammonia equivalent. For instance:

  • Epoxidation : Trifluoromethyl ketone → epoxide using m-CPBA.

  • Ring-opening : Epoxide + NH₃ → cis-aminomethyl alcohol.

  • Cyclization : Acid-catalyzed dehydration to form oxolane.

Example :
Epoxide (1.0 eq) reacted with benzylamine (1.2 eq) in THF at 0°C yielded 65% cis-product after deprotection.

Route 2: Post-Cyclization Functionalization

Reductive Amination

A ketone precursor (e.g., 2-(trifluoromethyl)-3-oxo-tetrahydrofuran) undergoes reductive amination with ammonium acetate and NaBH₃CN (Fig. 2b).

Optimized Conditions :

  • Solvent : MeOH, 30°C, 16 h.

  • Yield : 74% cis-isomer.

Stereochemical Control and Resolution

Diastereoselective Cyclization

Using chiral auxiliaries or catalysts during cyclization enhances cis selectivity. For example, InCl₃-catalyzed reactions under ultrasound irradiation improved diastereomeric excess (de) to 85%.

Data :

CatalystSolventTemp (°C)de (%)Yield
InCl₃50% EtOH408595
NoneEtOH402045

Kinetic Resolution

Enzymatic resolution using lipases (e.g., CAL-B) separates enantiomers post-synthesis. A racemic mixture treated with vinyl acetate in TBME achieved 98% ee for the cis-isomer.

Industrial-Scale Considerations

Flow Chemistry for Trifluoromethylation

RoutePMI (kg/kg)E-FactorCost ($/kg)
1186.2420
2248.1380

Route 2 offers lower cost but higher environmental impact due to Boc-protection steps.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanamine group can form hydrogen bonds and ionic interactions with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Fluorinated Analog: rac-1-[(3R,4R)-4-Fluorooxolan-3-yl]methanamine Hydrochloride
  • Structure : Replaces -CF₃ with a single fluorine atom at the 4-position of the oxolane ring.
  • Properties :
    • Reduced lipophilicity compared to -CF₃ due to lower halogen content.
    • Molecular weight: 153.58 g/mol (vs. ~195.58 g/mol for the target compound).
  • Applications: Limited data, but fluorine’s electronegativity may enhance binding in specific biological targets .
Phenyl-Substituted Analog: (Oxolan-3-yl)(phenyl)methanamine Hydrochloride
  • Structure : Substitutes -CF₃ with a phenyl group.
  • Properties: Increased aromaticity and molecular weight (213.71 g/mol). Solubility: Moderately soluble in chloroform and methanol .
Imidazolyl-Substituted Analog: rac-[(2R,3S)-2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine
  • Structure : Features an ethyl-imidazolyl group instead of -CF₃.
  • Properties :
    • Molecular weight: 195.26 g/mol (similar to the target compound).
    • Enhanced hydrogen-bonding capacity due to the imidazole ring.
  • Applications: Potential use in kinase inhibition studies .

Physicochemical Properties

Property Target Compound Fluorinated Analog Phenyl-Substituted Analog
Molecular Formula C₅H₉F₃NOCl C₅H₉FNOCl C₁₁H₁₆ClNO
Molecular Weight ~195.58 g/mol 153.58 g/mol 213.71 g/mol
Substituent -CF₃, -CH₂NH₂ -F, -CH₂NH₂ -Ph, -CH₂NH₂
Solubility Polar solvents (inferred) Polar solvents Chloroform, methanol

Biological Activity

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis (CAS No. 2759744-94-8) is a compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₆H₁₁ClF₃N₁O
Molecular Weight206 Da
LogP0.35
Polar Surface Area35 Å
Rotatable Bonds2
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

These properties suggest a moderate level of lipophilicity and potential for interaction with biological membranes.

The biological activity of this compound may involve modulation of various signaling pathways. Preliminary studies indicate its potential role as a modulator in the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence. The compound appears to downregulate key activators involved in this secretion system, thus inhibiting pathogenicity .

Case Studies and Research Findings

  • Type III Secretion System Inhibition
    • A study investigated the effect of rac-1 on the secretion of CPG2, a model virulence factor. At concentrations around 50 μM, the compound demonstrated approximately 50% inhibition of CPG2 secretion without complete inhibition, suggesting a partial agonistic or antagonistic role in T3SS modulation .
  • Cytotoxicity Assessment
    • In cytotoxicity assays conducted alongside the T3SS studies, rac-1 was found to exhibit low cytotoxic effects on mammalian cell lines at concentrations that inhibited bacterial virulence factors. This selectivity indicates its potential as a therapeutic agent with reduced side effects on host cells .
  • Pharmacokinetics and Bioavailability
    • The LogP value of 0.35 suggests reasonable permeability across biological membranes, which is favorable for oral bioavailability. Further pharmacokinetic studies are needed to assess absorption, distribution, metabolism, and excretion (ADME) profiles .

Potential Applications

Given its biological activity, this compound could be explored for applications in:

  • Antimicrobial therapies : Targeting bacterial virulence factors could provide an alternative strategy to traditional antibiotics.
  • Inflammatory diseases : Modulation of T3SS may have implications in treating conditions associated with chronic inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis, and how can purity be maximized?

  • Methodology : The synthesis typically involves cyclization of a trifluoromethyl-substituted diol precursor under acidic conditions to form the oxolane ring, followed by reductive amination to introduce the methanamine group. Key steps include:

  • Reaction optimization : Control temperature (e.g., 0–5°C during cyclization) and pH to prevent racemization .
  • Purification : Use crystallization with ethanol/water mixtures or chiral HPLC to isolate the cis isomer (>95% purity) .
    • Analytical validation : Confirm stereochemistry via 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR, and monitor purity with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodology : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity. Assess via:

  • LogP determination : Use shake-flask method or computational tools (e.g., SwissADME) .
  • Stability studies : Conduct accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) to evaluate hydrolytic resistance .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F}-NMR identifies trifluoromethyl group splitting patterns (δ ~ -60 to -70 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 224.12) .
  • X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what are the challenges in isolating the cis isomer?

  • Methodology :

  • Chiral separation : Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Expect resolution factors (Rₛ) >1.5 for cis/trans diastereomers .
  • Dynamic resolution : Employ enzymatic kinetic resolution (e.g., lipase B) to selectively hydrolyze undesired enantiomers .
    • Challenges : Cis-trans isomerization under basic conditions; mitigate by maintaining pH <7 during purification .

Q. What computational strategies predict the compound’s reactivity and binding to biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with amine-binding receptors (e.g., GPCRs). The oxolane oxygen may form hydrogen bonds with Asp113 in β₂-adrenergic receptors .
  • DFT calculations : Calculate Fukui indices to identify nucleophilic sites (e.g., amine group) prone to electrophilic attack .
    • Validation : Cross-reference computational results with experimental SAR data from analogs .

Q. How do conflicting bioactivity data from in vitro vs. in vivo studies arise, and how can they be resolved?

  • Case analysis : Example: In vitro IC₅₀ of 10 nM for a kinase target vs. in vivo ED₅₀ of 50 mg/kg. Potential causes:

  • Metabolic instability : Test hepatic microsomal stability (e.g., human liver microsomes + NADPH) .
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify promiscuous binding .
    • Resolution : Optimize pharmacokinetics via prodrug strategies (e.g., hydrochloride salt formulation enhances solubility) .

Contradictions and Data Gaps

  • Stereochemical stability : reports cis isomer stability at pH 7, while notes partial epimerization at pH >8. Recommendation: Use buffered solutions (pH 6–7) in biological assays .
  • Biological activity : Inconsistent reports on serotonin receptor affinity ( vs. 18). Resolve via standardized radioligand binding assays (e.g., 3H^{3}\text{H}-LSD for 5-HT₂ₐ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.